molecular formula C8H14S2 B14568470 4-[(But-3-en-1-yl)disulfanyl]but-1-ene CAS No. 61704-47-0

4-[(But-3-en-1-yl)disulfanyl]but-1-ene

Cat. No.: B14568470
CAS No.: 61704-47-0
M. Wt: 174.3 g/mol
InChI Key: YNGAZVITLVHOBL-UHFFFAOYSA-N
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Description

4-[(But-3-en-1-yl)disulfanyl]but-1-ene is a volatile organosulfur compound of significant interest in biochemical and pharmacological research. As a disulfide derivative featuring terminal alkenes, its structure suggests reactivity and potential biological activity analogous to those of well-studied compounds like diallyl disulfide (DADS) found in garlic . Researchers can utilize this reagent to investigate the role of disulfide bonds in cellular redox processes and the modulation of detoxification enzymes, including glutathione S-transferase (GST) . Its properties also make it a valuable candidate for exploring antimicrobial and antifungal mechanisms, potentially acting against a spectrum of pathogens by disrupting cellular structures or inhibiting critical enzymes . Furthermore, studies on similar organosulfur compounds have shown promising antiplatelet (antithrombotic) and chemopreventive activities, indicating that this compound may be a key candidate for research in cardiovascular health and oncology, particularly in studying apoptosis and cell cycle arrest in various cancer cell lines . This reagent is provided for research applications only. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, as related disulfide compounds are known to be skin irritants and allergens .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61704-47-0

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

4-(but-3-enyldisulfanyl)but-1-ene

InChI

InChI=1S/C8H14S2/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-8H2

InChI Key

YNGAZVITLVHOBL-UHFFFAOYSA-N

Canonical SMILES

C=CCCSSCCC=C

Origin of Product

United States

Mechanistic Studies of Chemical Reactivity in 4 but 3 En 1 Yl Disulfanyl but 1 Ene

Disulfide Bond Reactivity and Transformations

The disulfide (S-S) bond is the central functional group in diallyl disulfide and is the primary site of many of its characteristic reactions. Its reactivity is governed by the relatively low bond energy and the ability of sulfur to accommodate various oxidation states.

Thiol-disulfide exchange is a fundamental reaction for disulfides, involving the cleavage of the S-S bond by a nucleophilic thiol. This process is critical in biological systems for processes like protein folding and redox signaling. nih.govnih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the attacking thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond. nih.gov This forms a transient, linear trisulfide-like transition state before the original disulfide bond is cleaved, releasing a new thiol. nih.gov

The kinetics of this exchange are influenced by several factors. In cellular systems, these reactions are generally under kinetic, rather than thermodynamic, control, meaning the relative rates of competing pathways determine the product distribution. nih.gov The rate of non-catalyzed thiol-disulfide exchange with low molecular weight thiols is typically slow, with estimated second-order rate constants in the range of 0.1–10 M⁻¹s⁻¹ at neutral pH. nih.gov The reaction rate is highly dependent on the pKₐ of the attacking thiol, as the deprotonated thiolate is the more potent nucleophile. researchgate.net

Thermodynamically, the position of the equilibrium is determined by the relative redox potentials of the participating thiol/disulfide pairs. nih.gov However, in biological contexts, these reactions are often part of non-equilibrium dynamic processes where enzymes can accelerate the rate by orders of magnitude to overcome kinetic barriers. nih.govresearchgate.net Diallyl disulfide readily participates in these exchange reactions with biological thiols such as glutathione (B108866), which is a key part of its mechanism of action in cellular detoxification. wikipedia.orguea.ac.uk

Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics
ParameterInfluence on Reaction RateRationale
Thiol pKₐ Complex; lower pKₐ increases thiolate concentration but decreases thiolate nucleophilicity.The thiolate anion (RS⁻) is the active nucleophile. researchgate.net
pH Increases with pH (up to a point)Higher pH increases the concentration of the more nucleophilic thiolate.
Steric Hindrance Decreases rateHinders access to the S-S bond for the SN2 attack.
Ring Strain (in cyclic disulfides) Increases rateReaction relieves strain in the disulfide ring. nih.gov
Enzyme Catalysis Dramatically increases rateEnzymes like oxidoreductases lower the activation energy. nih.gov

The cleavage of the S-S bond in diallyl disulfide can be initiated by both nucleophiles and electrophiles, as well as through homolytic (radical) pathways.

Nucleophilic Cleavage: As discussed, the most common mechanism is an SN2 attack by a nucleophile (Nu⁻), such as a thiolate or hydroxide (B78521) ion, on one of the sulfur atoms. ub.edu This pathway is characterized by a transition state where the nucleophile, the two sulfur atoms, and the leaving group are aligned. Computational studies have shown that for simple disulfides, the SN2 attack at a sulfur atom is energetically more favorable than an attack at an adjacent α-carbon. ub.edu

Homolytic Cleavage: The disulfide bond can also undergo homolytic cleavage, where the bond breaks symmetrically to form two radicals. In diallyl disulfide, the sulfur-sulfur bond has a bond dissociation energy of approximately 62 kcal/mol, which is significantly higher than the carbon-sulfur bond energy of about 46 kcal/mol. wikipedia.org Despite the C-S bond being weaker, heating diallyl disulfide leads to the preferential cleavage of the S-S bond, forming two allyldithio radicals (AllSS•). wikipedia.org This radical initiation can lead to a complex mixture of organosulfur products. wikipedia.org

Table 2: Approximate Bond Dissociation Energies in Diallyl Disulfide
BondBond Dissociation Energy (kcal/mol)
Sulfur - Sulfur (S-S)~62 wikipedia.org
Carbon - Sulfur (C-S)~46 wikipedia.org

Electrophilic Cleavage: While less common for simple disulfides, cleavage can be initiated by electrophiles. This typically involves protonation or Lewis acid coordination to one of the sulfur atoms, making the disulfide bond more susceptible to subsequent nucleophilic attack.

Diallyl disulfide can undergo both oxidation and reduction at the disulfide moiety, reflecting the versatile redox chemistry of sulfur.

Oxidative Pathways: The disulfide can be readily oxidized to a thiosulfinate. The oxidation of diallyl disulfide with reagents such as hydrogen peroxide or peracetic acid yields allicin (B1665233) (diallyl thiosulfinate), the compound from which DADS is originally derived. wikipedia.orgnih.gov In biological systems, this oxidation can be catalyzed by enzymes. Studies have shown that human liver microsomes metabolize diallyl disulfide to allicin, a reaction predominantly carried out by the cytochrome P-450 monooxygenase (CYP) family of enzymes. nih.gov

Reductive Pathways: The reduction of the disulfide bond to two thiol groups is a fundamental transformation. This is essentially a thiol-disulfide exchange reaction where a reducing agent, such as glutathione or an oxidoreductase enzyme, provides the thiols to cleave the disulfide bond. nih.govnih.gov This reductive cleavage is a key aspect of the antioxidant and detoxification properties of diallyl disulfide, as it can interact with and modulate the cellular thiol-disulfide redox state. wikipedia.org

Reactivity of the Butenyl (Alkene) Moieties

The two terminal carbon-carbon double bonds in diallyl disulfide are also sites of significant reactivity, capable of undergoing electrophilic and radical addition reactions.

Electrophilic addition to an alkene involves the attack of an electrophile (E⁺) on the π-bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile.

Regioselectivity: When an unsymmetrical electrophile like H-X adds across the double bond of the butenyl group, the reaction is expected to follow Markovnikov's rule. masterorganicchemistry.com This rule states that the electrophile (H⁺) will add to the carbon atom that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of the terminal butenyl group (R-CH₂-CH=CH₂), the initial protonation would preferentially occur at the terminal CH₂ carbon, forming a more stable secondary carbocation at the adjacent carbon. The subsequent attack by the nucleophile (X⁻) would then occur at this secondary position. The disulfide moiety is weakly electron-withdrawing, which would slightly destabilize the adjacent carbocation, but the Markovnikov orientation is still expected to be the major pathway.

Stereoselectivity: The π-bond of the alkene is planar, presenting two faces for attack. masterorganicchemistry.com The stereochemical outcome of the addition (syn or anti) depends on the specific mechanism. masterorganicchemistry.com For example, the addition of H-X proceeds through a carbocation intermediate which is planar, allowing the nucleophile to attack from either face, often resulting in a racemic mixture if a new stereocenter is formed. masterorganicchemistry.com Other reactions, like halogenation, proceed through a bridged halonium ion intermediate, leading to specific anti-addition of the two new groups across the double bond.

The butenyl groups can also react via radical mechanisms, often initiated by light, heat, or a radical initiator.

The mechanism involves an initiation step to generate a radical (R•), which then adds to the alkene in the propagation step. This addition occurs preferentially at the less substituted (terminal) carbon of the double bond. youtube.com This regioselectivity is governed by the formation of the more stable radical intermediate (in this case, a secondary radical). youtube.com This is often referred to as an "anti-Markovnikov" addition pattern with respect to the orientation of the radical species.

The allyldithio radical (AllSS•), formed from the homolytic cleavage of the disulfide bond in DADS itself, can add to the double bonds of another DADS molecule. wikipedia.org This radical addition followed by fragmentation and subsequent reactions contributes to the complex mixture of compounds found in heated garlic oil. wikipedia.org

Olefin Metathesis and Other Catalytic Transformations

The structure of 4-[(but-3-en-1-yl)disulfanyl]but-1-ene, featuring two terminal alkene moieties, makes it a prime candidate for ring-closing metathesis (RCM), a powerful catalytic transformation for the formation of cyclic compounds. This intramolecular reaction involves the redistribution of the carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. nih.gov For this compound, RCM would be expected to yield a seven-membered unsaturated cyclic disulfide, 4,7-dihydro-1,2-dithiepine.

The feasibility of RCM on sulfur-containing substrates has been a subject of investigation, as sulfur atoms can potentially coordinate to the metal center of the catalyst, leading to catalyst poisoning or deactivation. However, studies on diallyl sulfides and disulfides have demonstrated that RCM can proceed effectively, provided a suitable catalyst is chosen. rsc.org The choice of catalyst is critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts often showing higher tolerance to functional groups, including sulfur, compared to their first-generation counterparts. nih.gov

The presence of the disulfide linkage in this compound is not expected to completely inhibit the reaction, as research on the RCM of diallyl disulfide has been reported. However, the disulfide group might influence the reaction rate and catalyst stability. For instance, in a study comparing the RCM of various diallyl compounds, the disulfide-containing substrate was found to be less reactive than diallyl ether but more reactive than diallyl amine when using a first-generation Grubbs catalyst. This suggests that while the disulfide is tolerated, it may have a moderating effect on catalyst activity.

Other catalytic transformations beyond olefin metathesis could also be envisaged for this compound. The terminal double bonds are susceptible to a variety of catalytic reactions, such as hydrogenation, hydroformylation, and polymerization, depending on the specific catalyst and reaction conditions employed. The disulfide bond itself can also participate in catalytic exchange reactions. acs.org

Table 1: Comparison of Catalyst Performance in Ring-Closing Metathesis of Diallyl Compounds

SubstrateCatalystConversion (%)Reaction Time (h)Reference
Diallyl etherGrubbs I>951
Diallyl sulfide (B99878)Grubbs I>951
Diallyl disulfideGrubbs I5024
Diallyl amine (N-tosyl)Grubbs I>951 nih.gov
Diallyl disulfideGrubbs II>95<2

Intramolecular Cyclization and Rearrangement Processes

Beyond catalyst-mediated transformations, this compound possesses the structural elements for various intramolecular cyclization and rearrangement reactions, which can be initiated by thermal, photochemical, or radical means.

One significant pathway involves the nih.govutexas.edu-sigmatropic rearrangement characteristic of allylic disulfides. nih.govnih.gov This process involves the reversible isomerization of the disulfide to a thiosulfoxide intermediate, which can then undergo rearrangement. Although the butenyl groups in the title compound are homoallylic with respect to the disulfide, the potential for isomerization to place the double bond in an allylic position under certain conditions could open up this rearrangement pathway. Such rearrangements are often followed by desulfurization to yield allylic sulfides. nih.gov The rate of these rearrangements is highly dependent on the substitution pattern of the allylic group and the polarity of the solvent. nih.gov

Radical cyclization presents another plausible intramolecular pathway. nih.gov The sulfur-sulfur bond in disulfides is relatively weak and can undergo homolytic cleavage upon heating or irradiation to generate two thiyl radicals. wikipedia.org In the case of this compound, this would lead to the formation of a but-3-en-1-ylthiyl radical. This radical can then undergo an intramolecular addition to the terminal double bond of the same molecule. Depending on the regioselectivity of the radical attack (5-exo-trig vs. 6-endo-trig cyclization), this could lead to the formation of five- or six-membered sulfur-containing heterocyclic rings. 5-exo cyclizations are generally kinetically favored. nih.gov

Heterocyclization Pathways (drawing from bis(3-chloro-2-butenyl)disulfide examples)

The synthesis of sulfur-containing heterocycles is an important area of organic chemistry. utexas.eduresearchgate.netnih.gov By drawing analogies from the reactivity of structurally similar compounds, potential heterocyclization pathways for this compound can be proposed. For instance, the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine (B178648) hydrate-alkali medium yields thiophene (B33073) and pyrrole (B145914) derivatives. nih.gov This reaction is thought to proceed through intermediates involving thiiranium ions and subsequent rearrangement and cyclization steps. nih.gov

While this compound lacks the chloro substituents that facilitate the initial steps in the reported example, similar heterocyclization pathways could potentially be initiated by other means, such as the use of strong acids or electrophiles to activate the double bonds. For example, protonation of a double bond could lead to a carbocation that is then attacked intramolecularly by one of the sulfur atoms of the disulfide bridge. This would form a cyclic sulfonium (B1226848) ion, which could then undergo further reactions, such as ring expansion or rearrangement, to yield stable heterocyclic products.

An alternative pathway could involve an initial acid-mediated dithiocyclization, a method used to construct heterocycle-appended unsymmetrical disulfides from alkenes. chemrxiv.org This type of reaction could lead to the formation of various sulfur-containing rings, such as thiolanes or thianes, depending on the reaction conditions and the regioselectivity of the cyclization.

Influence of Molecular Structure and Substituent Effects on Reactivity

The reactivity of this compound in the aforementioned reactions is significantly influenced by its molecular structure and would be further modulated by the presence of substituents on the butenyl chains.

The length of the hydrocarbon chains connecting the double bonds and the disulfide group is crucial for intramolecular reactions. The four-carbon chains in the title compound are well-suited for the formation of six- or seven-membered rings through reactions like RCM or intramolecular cyclizations. Shorter or longer chains would alter the feasibility and outcome of these reactions due to changes in ring strain in the transition states and products.

Substituent effects can be categorized into electronic and steric effects. lumenlearning.comlibretexts.org

Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) attached to the double bonds would increase their nucleophilicity, potentially accelerating reactions involving electrophilic attack, such as certain types of cyclizations. Conversely, electron-withdrawing groups (e.g., carbonyl, nitro) would decrease the electron density of the double bonds, making them more susceptible to nucleophilic attack and facilitating reactions like Michael additions. lumenlearning.com In the context of radical cyclizations, the stability of the intermediate radicals would be influenced by the nature of the substituents.

Steric Effects: The presence of bulky substituents near the reactive sites (the double bonds and the disulfide bridge) can hinder the approach of reagents or catalysts, thereby slowing down reaction rates. acs.org For example, in RCM, steric hindrance around the double bonds can significantly impact the efficiency of the catalyst. Similarly, the rate of nih.govutexas.edu-sigmatropic rearrangements of allylic disulfides is sensitive to steric bulk around the disulfide and the allylic moiety. nih.gov

A systematic study of substituent effects on the rearrangement of allylic disulfides revealed that substitution at certain positions can either accelerate or retard the reaction by influencing the thermodynamic equilibrium between the disulfide and the thiosulfoxide intermediate. acs.org These findings underscore the profound impact that subtle changes in molecular structure can have on the chemical reactivity of unsaturated disulfides.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

Reaction TypeSubstituent Type on Butenyl ChainPredicted Effect on ReactivityRationale
Olefin Metathesis (RCM)Bulky alkyl groups near double bondDecreaseSteric hindrance impeding catalyst approach.
Electron-withdrawing groupsMay decreaseReduced electron density of the olefin can affect catalyst coordination.
Radical CyclizationRadical stabilizing groups (e.g., phenyl)IncreaseStabilization of the intermediate carbon radical. nih.gov
Electron-withdrawing groupsMay alter regioselectivityInfluence on the stability of possible radical adducts.
Electrophilic Addition/CyclizationElectron-donating groups (e.g., alkyl)IncreaseIncreased nucleophilicity of the double bond. lumenlearning.com
Electron-withdrawing groups (e.g., carbonyl)DecreaseDecreased nucleophilicity of the double bond. lumenlearning.com

Computational Chemistry and Theoretical Investigations of 4 but 3 En 1 Yl Disulfanyl but 1 Ene

Quantum Mechanical Characterization of Molecular Structure and Electronic Properties

Quantum mechanical calculations are instrumental in defining the fundamental characteristics of a molecule, including its three-dimensional shape and the distribution of electrons within its structure.

The flexibility of the butyl chains and the disulfide linkage in 4-[(but-3-en-1-yl)disulfanyl]but-1-ene allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformations is crucial, as it dictates the molecule's prevalent shapes and, consequently, its physical and chemical properties.

Table 1: Calculated Relative Energies of Diethyl Disulfide Conformers

Conformation Dihedral Angles (χ2, χ3, χ2') Relative Energy (kJ/mol)
Minimum Energy 70°, 90°, 70° 0.0

Note: Data is based on MP2(full)/6-31G(d) calculations for the analogous compound diethyl disulfide. The dihedral angles χ2 and χ2' correspond to the C-C-S-S rotation, and χ3 corresponds to the C-S-S-C rotation.

The electronic structure of this compound governs its reactivity. Density Functional Theory (DFT) is a commonly employed method to investigate these properties. Analysis of the charge distribution would likely show a slight negative charge on the sulfur atoms due to their higher electronegativity compared to carbon. Bond order calculations would confirm the single bond nature of the C-S and S-S bonds and the double bond nature of the terminal C=C bonds.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a disulfide, the HOMO is often associated with the lone pairs of the sulfur atoms, making them susceptible to electrophilic attack. The LUMO is typically a σ* anti-bonding orbital associated with the S-S bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily polarizable and reactive. The presence of the but-3-en-1-yl groups would influence the energies of these orbitals compared to a simple dialkyl disulfide.

Table 2: Representative Frontier Molecular Orbital Energies for a Dialkyl Disulfide

Molecular Orbital Energy (eV) Description
LUMO > 0 σ* (S-S) anti-bonding

Note: The exact energy values are dependent on the specific molecule and the level of theory used in the calculation. This table provides a qualitative representation.

Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation and mechanistic studies of this compound.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the protons and carbons of the vinyl groups and the aliphatic chain. The chemical shifts of the carbons and protons adjacent to the sulfur atoms would be particularly influenced by the disulfide linkage. Comparing these predicted spectra with experimental data can confirm the molecule's structure.

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Key vibrational modes for this compound would include the C=C stretching of the alkene groups, C-H stretching of both the alkene and alkane parts of the molecule, and the characteristic, though often weak, S-S stretching vibration.

Table 3: Predicted Key Vibrational Frequencies for a Diallyl Disulfide Analog

Vibrational Mode Predicted Frequency (cm⁻¹)
C=C Stretch ~1640
C-H (sp²) Stretch ~3080
C-H (sp³) Stretch ~2900-3000

Note: These are approximate values based on DFT calculations for similar unsaturated disulfides.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the exploration of reaction pathways, providing detailed information about the energetics and structures of transition states and intermediates.

The disulfide bond is a key functional group, and its cleavage and formation are central to the chemistry of this compound. Computational studies on the reduction of disulfides have revealed various mechanisms. For instance, the cleavage of a disulfide bond by a nucleophile, such as a thiolate, can proceed through an Sₙ2-type mechanism. nih.gov The potential energy surface for this reaction would show the reactants (disulfide and nucleophile) passing through a transition state to form the products. The activation energy for this process can be calculated, providing insight into the reaction rate.

Radical-initiated cleavage of the S-S bond is another important pathway. researchgate.net Computational studies can model the attack of a radical species on one of the sulfur atoms, leading to the homolytic cleavage of the disulfide bond. The energetics of this process can be compared to other potential reactions to determine the most likely pathway under specific conditions.

Table 4: Calculated Activation Energies for Disulfide Cleavage Mechanisms in a Model System

Reaction Mechanism Nucleophile/Radical Calculated Activation Energy (kcal/mol)
Sₙ2 Attack OH⁻ Varies with external force

Note: Data is based on computational studies of diethyl disulfide and model peptides containing disulfide bonds.

The two but-3-en-1-yl groups in this compound offer sites for various chemical transformations, particularly at the carbon-carbon double bonds. Computational chemistry can be used to explore the transition states of these reactions, providing a detailed understanding of their mechanisms.

One common reaction of alkenes is electrophilic addition. For example, the addition of a hydrogen halide (HX) would proceed through a carbocation intermediate. Transition state analysis would reveal the structure of the transition state leading to the formation of the more stable carbocation, in accordance with Markovnikov's rule. The calculations would also provide the activation energy for this step.

Radical addition to the double bonds is another plausible pathway. nih.gov A radical species can add to one of the carbons of the double bond, forming a new carbon-centered radical. The transition state for this addition can be located and its energy calculated. Computational studies on similar systems have shown that the regioselectivity of the radical attack can be predicted by analyzing the stability of the resulting radical intermediate. nih.govsemanticscholar.org The presence of the disulfide moiety could potentially influence the stability of intermediates and transition states through electronic effects.

Table 5: Key Features of Transition States for Alkene Functionalization

Reaction Type Key Structural Features of Transition State
Electrophilic Addition (e.g., HBr) Partial bond formation between a double-bonded carbon and the electrophile (H); partial positive charge development on the other double-bonded carbon.

Note: This table provides a qualitative description of expected transition state features for the functionalization of the alkene moieties.

While direct computational investigations on this compound are scarce, a wealth of theoretical knowledge from analogous compounds provides a solid foundation for understanding its chemical behavior. Quantum mechanical calculations on related disulfides and unsaturated systems allow for detailed predictions of its conformational preferences, electronic structure, and spectroscopic signatures. Furthermore, computational modeling of reaction mechanisms offers invaluable insights into the cleavage of its disulfide bond and the functionalization of its alkene groups. Future computational studies specifically targeting this compound would be beneficial to refine these predictions and uncover the unique aspects of its chemistry.

Solvent Effects on Reaction Energetics and Pathways

This subsection was intended to explore how different solvents influence the thermodynamics and kinetics of reactions involving this compound. Typically, computational studies in this area would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction in various solvent environments. These models can predict changes in activation energies and reaction coordinates, providing insight into how solvent polarity and explicit solvent interactions might favor certain reaction pathways over others. However, no such studies specific to this compound are available.

Prediction of Reactivity and Selectivity Parameters

This section aimed to detail the use of computational methods to predict the reactivity and selectivity of this compound. This would typically involve the calculation of various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices. These parameters help in understanding the electrophilic and nucleophilic nature of different sites within the molecule, thereby predicting its behavior in chemical reactions. The absence of published research on this compound means that no such predictive data can be presented.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

The focus of this subsection was to be on the use of molecular dynamics (MD) simulations to study the conformational flexibility and intermolecular interactions of this compound. MD simulations provide a dynamic picture of how the molecule behaves over time, revealing its preferred shapes (conformers) and how it interacts with other molecules, such as solvents or potential reactants. This information is crucial for understanding its physical properties and biological activity. Regrettably, no MD simulation studies for this specific disulfide have been published.

Mechanistic Insights into the Biological Activity of Butenyl Disulfides in Vitro and Cellular Research

Fundamental Principles of Organosulfur Compound Bioactivity at the Cellular Level

Organosulfur compounds (OSCs) derived from plants, such as those found in garlic, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The disulfide bond is a key structural feature that contributes significantly to their bioactivity. nih.govresearchgate.net These compounds are known to interact with cellular components, modulating various signaling pathways that are crucial for cell homeostasis. jmchemsci.com Their lipophilic nature allows them to traverse cellular membranes and interact with intracellular targets. The bioactivity of OSCs often involves the modulation of the cellular redox environment and interaction with protein thiols, leading to a cascade of downstream effects. researchgate.net

Antioxidant and Pro-oxidant Cellular Effects

The effects of organosulfur compounds on the cellular redox state are complex, as they can act as both antioxidants and pro-oxidants depending on the cellular context and concentration.

At physiological concentrations, organosulfur compounds can exhibit antioxidant effects by enhancing the cellular antioxidant defense system. nih.govmdpi.com They can activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response. mdpi.com Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) (GSH) synthesis. mdpi.commdpi.com

Conversely, at higher concentrations, particularly in cancer cells which often have a compromised redox balance, these compounds can act as pro-oxidants. nih.gov They can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This increase in ROS can damage cellular components, including DNA, proteins, and lipids, and can trigger apoptotic cell death. nih.gov The dual antioxidant and pro-oxidant nature of these compounds is a key aspect of their therapeutic potential. nih.gov

Impact on Endogenous Antioxidant Systems (e.g., glutathione, catalase activity)

4-[(But-3-en-1-yl)disulfanyl]but-1-ene, commonly known as diallyl disulfide (DADS), has demonstrated a significant ability to modulate endogenous antioxidant systems. Research indicates that its effects can vary depending on the experimental model and concentration. In a rat emphysema model, diallyl disulfide administration markedly enhanced the activities of key antioxidant enzymes, including glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD). mdpi.com Similarly, studies on skin tumorigenesis in mice showed that diallyl disulfide upregulated the activity of catalase and glutathione peroxidase as part of its protective mechanism. frontiersin.org

Conversely, other studies present a more complex interaction. In primary rat hepatocytes, low concentrations of diallyl disulfide (0.5 mM and 1 mM) had little effect on the activities of glutathione-S-transferase (GST) and glutathione peroxidase (GPx). worldscientific.com However, a higher concentration (2 mM) led to a significant decrease in the activities of GST, GPx, and glutathione reductase (GRd). worldscientific.com Another study focusing on rats and mice found that treatment with diallyl disulfide and garlic homogenates led to a notable decrease in the hepatic catalase protein level, while the activities of superoxide dismutase and glutathione peroxidase in the same tissues remained largely unchanged. nih.gov This suggests that the compound's influence on antioxidant enzymes is tissue-specific and dose-dependent.

Table 1: Effect of Diallyl Disulfide on Antioxidant Enzyme Activity

Enzyme Experimental Model Observed Effect Reference
Glutathione (GSH) Rat Emphysema Model Markedly Enhanced mdpi.com
Glutathione Peroxidase (GPx) Rat Emphysema Model Markedly Enhanced mdpi.com
Glutathione Peroxidase (GPx) Mouse Skin Tumorigenesis Model Upregulated frontiersin.org
Glutathione Peroxidase (GPx) Rat Hepatocytes (2 mM) Significantly Decreased worldscientific.com
Catalase Mouse Skin Tumorigenesis Model Upregulated frontiersin.org

| Catalase | Rat/Mouse Liver | Decreased | nih.gov |

Anti-inflammatory Cellular Mechanisms

Diallyl disulfide exhibits potent anti-inflammatory properties by directly targeting the expression and activity of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW 264.7 macrophage cells, pretreatment with diallyl disulfide significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.govsemanticscholar.org This inhibition was directly linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. nih.govnih.gov

Furthermore, diallyl disulfide has been shown to attenuate the production of pro-inflammatory cytokines and chemokines. nih.gov In LPS-stimulated microglial cells, it suppressed the expression of mRNAs for interleukin-1β (IL-1β), tumor necrosis factor (TNF)-α, and monocyte chemoattractant protein-1 (MCP-1). nih.gov This broad-spectrum inhibition of inflammatory molecules underscores its potential as a significant anti-inflammatory agent. nih.gov

Table 2: Diallyl Disulfide's Effect on Inflammatory Mediators

Mediator Cellular Model Effect Mechanism Reference
Nitric Oxide (NO) LPS-stimulated BV2 microglia Significant Inhibition Downregulation of iNOS nih.gov
Prostaglandin E₂ (PGE₂) LPS-stimulated RAW 264.7 cells Significant Inhibition Downregulation of COX-2 nih.govsemanticscholar.org
iNOS LPS-stimulated BV2 microglia Downregulated Expression --- nih.govnih.gov
COX-2 LPS-stimulated RAW 264.7 cells Downregulated Expression --- nih.govsemanticscholar.orgnih.gov
TNF-α LPS-stimulated BV2 microglia Attenuated Production mRNA Suppression nih.gov

| IL-1β | LPS-stimulated BV2 microglia | Attenuated Production | mRNA Suppression | nih.gov |

The anti-inflammatory effects of diallyl disulfide are largely mediated through its interaction with critical intracellular signaling pathways, most notably the nuclear factor-kappaB (NF-κB) pathway. frontiersin.orgnih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

In vitro studies have consistently demonstrated that diallyl disulfide inhibits the activation of the NF-κB pathway in various cell types, including microglia and macrophages stimulated with LPS. nih.govnih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org By stabilizing IκBα, diallyl disulfide effectively blocks the nuclear translocation of NF-κB subunits (like p50), thereby preventing the transcription of its target inflammatory genes. frontiersin.orgnih.gov This blockade of the NF-κB cascade is a central mechanism responsible for the compound's ability to suppress the production of a wide array of inflammatory mediators. mdpi.comnih.govresearchgate.net

Antimicrobial Action Mechanisms

Diallyl disulfide possesses notable antimicrobial properties, particularly against fungal pathogens. Studies have demonstrated its antifungal activity against clinical isolates of Candida albicans. rsdjournal.orgrsdjournal.org Beyond inhibiting planktonic growth, diallyl disulfide significantly reduces the formation of biofilms by these yeasts. rsdjournal.orgresearchgate.net At concentrations ranging from 0.039 mg/mL to 2.5 mg/mL, the compound was shown to reduce the biofilm biomass of all tested C. albicans strains by 20% to 100%. rsdjournal.org

The compound also interferes with bacterial biofilms. In Pseudomonas species, diallyl disulfide was found to inhibit biofilm formation by suppressing the expression of key genes related to quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm development. scienceopen.com This suggests that its antibiofilm activity stems not only from direct growth inhibition but also from the disruption of microbial communication and community-building processes.

The primary antimicrobial mechanism of action for diallyl disulfide and related organosulfur compounds from garlic is believed to be the modification of thiol-containing proteins in microorganisms. scienceopen.com These compounds readily react with free sulfhydryl (-SH) groups, particularly the cysteine residues in proteins. nih.govacs.org

This reaction, known as S-thioallylation or S-allylmercapto modification, involves the formation of a mixed disulfide bond between the sulfur atom of the compound and the sulfur atom of a cysteine residue. nih.govresearchgate.net This modification can lead to several detrimental consequences for the microbial cell:

Enzyme Inactivation: Many essential enzymes rely on cysteine residues in their active sites for catalytic function. S-thioallylation can inactivate these crucial enzymes, disrupting central metabolic pathways. nih.gov

Protein Aggregation: The modification of protein thiols can induce unfolding stress and lead to protein aggregation. nih.govresearchgate.net

Depletion of Antioxidant Reserves: Diallyl disulfide can react with low-molecular-weight thiols like glutathione (GSH), a critical antioxidant in most cells. nih.gov Depletion of the cellular glutathione pool leads to an increase in oxidative stress, further damaging cellular components. researchgate.net

This broad-based attack on protein function and the cellular redox state through the modification of thiol groups is a key factor in the antimicrobial efficacy of this compound. nih.gov

Disruption of Quorum Sensing Systems

This compound, commonly known as diallyl disulfide (DADS), has demonstrated significant efficacy in disrupting bacterial quorum sensing (QS) systems. frontiersin.org QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.org Research has shown that DADS can inhibit the production of virulence factors in pathogens like Pseudomonas aeruginosa without affecting bacterial growth. nih.govresearchgate.net

Studies on P. aeruginosa PAO1 have revealed that DADS down-regulates the transcription of key genes within the three primary QS systems: las, rhl, and pqs. frontiersin.orgnih.gov This includes the suppression of genes such as lasI, lasR, rhlI, rhlR, pqsA, and pqsR. nih.gov The inhibition of these regulatory genes leads to a subsequent decrease in the production of QS-controlled virulence factors, including elastase, pyocyanin, and biofilm formation. frontiersin.orgnih.gov For instance, the expression of the lasB gene, which encodes for elastase, is co-regulated by all three QS systems and is consequently down-regulated by DADS. nih.gov Similarly, diallyl sulfide (B99878) (DAS), a related compound, also suppresses most QS system genes in P. aeruginosa. nih.gov This disruption of bacterial communication highlights the potential of butenyl disulfides as anti-virulence agents. frontiersin.org

Table 1: Effect of Diallyl Disulfide (DADS) on P. aeruginosa Quorum Sensing Systems and Virulence Factors
Target System/FactorEffect of DADSKey Genes AffectedReference
las SystemInhibitedlasI, lasR frontiersin.orgnih.gov
rhl SystemInhibitedrhlI, rhlR frontiersin.orgnih.gov
pqs SystemInhibitedpqsA, pqsR frontiersin.orgnih.gov
Elastase ProductionDecreasedlasB nih.gov
Pyocyanin ProductionDecreasedphzM nih.gov
Biofilm FormationDecreasedpslB nih.gov
Swarming MotilityDecreased- nih.gov

Neuroprotective Pathways and Cellular Responses

Organosulfur compounds from garlic, including diallyl disulfide, have shown neuroprotective actions. nih.govsemanticscholar.org Studies investigating neuropathic pain in animal models have demonstrated that DADS can significantly attenuate pain. nih.gov The proposed mechanism involves the modulation of the H₂S-BDNF-Nrf2 signaling pathway. nih.govsemanticscholar.org In rats with chronic constriction injury, administration of DADS led to the restoration of hydrogen sulfide (H₂S), brain-derived neurotrophic factor (BDNF), and nuclear factor erythroid 2-related factor 2 (Nrf2) levels in the sciatic nerve and dorsal root ganglia. nih.govsemanticscholar.org

In vitro studies using neuronally differentiated PC12 cells have shown that DADS can protect against oxidative stress-induced injury. researchgate.net At lower concentrations, DADS exhibits neuroprotective effects by activating the PI3K/Akt signaling pathway and inhibiting downstream pro-apoptotic factors like GSK-3, cytochrome c release, and caspase-3 activation. researchgate.net However, at higher concentrations, it can be cytotoxic. researchgate.net This dual role underscores the importance of concentration in its neuroprotective effects. Diallyl trisulfide (DATS), another related compound, has also been shown to protect brain tissue from ischemia-reperfusion damage through the activation of the Nrf2 pathway. researchgate.net

Immunomodulatory Effects (drawing from related organosulfur compounds)

Diallyl disulfide and other organosulfur compounds possess significant immunomodulatory properties. nih.goveurekaselect.comresearchgate.net These compounds can activate neutrophil functional activity and may serve as biological response modifiers by augmenting phagocyte functions. nih.govnih.gov Specifically, DADS, along with other allyl-containing organosulfur compounds, has been shown to directly activate Ca²⁺ flux in neutrophils. nih.govnih.gov

Molecular Interactions with Biological Macromolecules

A primary mechanism underlying the bioactivity of diallyl disulfide and related compounds is the covalent modification of cysteine residues in proteins. researchgate.netnih.govox.ac.uk The disulfide bond in DADS is susceptible to thiol-disulfide exchange reactions with the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione. uea.ac.uk This interaction leads to the formation of mixed disulfides, which can alter the structure and function of the target proteins. researchgate.net

This modification of protein thiols is a key element in various physiological effects, including the inhibition of platelet aggregation. acs.orgacs.org For example, diallyl trisulfide (DATS) has been shown to inhibit platelet aggregation by reacting with sulfhydryl groups on platelet proteins, such as integrin αIIbβ3. acs.org The reactivity of the allyl group in these compounds makes them potent modifiers of protein function through S-allylation of cysteine residues, a process that can impact numerous cellular signaling pathways. researchgate.net

Diallyl disulfide plays a significant role in modulating cellular redox homeostasis. mdpi.commdpi.com It can act as an antioxidant by inducing the expression of antioxidant enzymes and scavenging reactive oxygen species (ROS). mdpi.comnih.gov The interaction of DADS with the cellular thiol pool, particularly glutathione (GSH), is a critical aspect of its mechanism. nih.gov

The reaction between DADS and GSH via thiol-disulfide exchange can generate allyl mercaptan and S-allyl glutathione disulfide. nih.gov This process can alter the cellular GSH/GSSG ratio, a key indicator of cellular redox status. nih.gov By influencing the levels of reduced thiols and inducing antioxidant defense systems, DADS helps protect cells from oxidative stress. nih.gov This modulation of the thiol-disulfide balance is integral to its anti-inflammatory, neuroprotective, and chemopreventive effects. researchgate.netmdpi.com

Table 2: Molecular Interactions of Diallyl Disulfide in Cellular Redox Homeostasis
Molecular InteractionMechanism/EffectKey Molecules InvolvedReference
Covalent Modification of ProteinsThiol-disulfide exchange leading to mixed disulfide formation.Cysteine residues, Sulfhydryl groups researchgate.netuea.ac.uk
Perturbation of Thiol-Disulfide PoolReacts with glutathione, altering the GSH/GSSG ratio.Glutathione (GSH) nih.gov
Induction of Antioxidant EnzymesActivates Nrf2 pathway, leading to increased expression of antioxidant enzymes.Nrf2, HO-1, GST mdpi.comnih.gov
ROS ScavengingDirectly scavenges reactive oxygen species.ROS mdpi.com

Diallyl disulfide is known to interact with and modulate the activity of various enzyme systems, particularly those involved in detoxification. nih.govnih.gov It is a potent inducer of phase II detoxification enzymes, such as glutathione S-transferase (GST) and quinone reductase. nih.govcabidigitallibrary.org The induction of these enzymes enhances the detoxification and elimination of carcinogens and other toxic compounds. nih.govwikipedia.org

The activity of DADS on these enzymes is often dose-dependent. For example, at a higher dose, DADS significantly increases the activities of GST and glutathione peroxidase. nih.govcabidigitallibrary.org In contrast to its strong effect on phase II enzymes, its impact on phase I enzymes, like the cytochrome P450 (CYP) system, can be inhibitory. nih.gov Specifically, DADS has been shown to inhibit CYP2E1 levels. nih.gov This dual action—inhibiting enzymes that activate carcinogens while inducing enzymes that detoxify them—is a cornerstone of its chemopreventive properties. nih.gov

Comparative Analysis of Biological Activities and Underlying Mechanisms with Diallyl Disulfide and Other Organosulfur Analogs

Diallyl disulfide (DADS), a primary organosulfur compound derived from garlic, and its analogs like diallyl trisulfide (DATS) and diallyl sulfide (DAS), have been the subject of numerous in vitro and cellular studies to elucidate their biological activities. nih.govxjtu.edu.cn These compounds share structural similarities that dictate their biochemical interactions, yet subtle differences, such as the number of sulfur atoms, significantly influence their potency and mechanisms of action.

A notable trend among these allyl sulfides is that their biological activity often correlates with the number of sulfur atoms in the polysulfide chain. pharmatutor.org For instance, in studies comparing the antimicrobial effects of diallyl sulfides, the magnitude of activity was observed to be in the order of diallyl monosulfide < diallyl disulfide < diallyl trisulfide < diallyl tetrasulfide, suggesting that the antimicrobial efficacy is directly related to the number of disulfide bonds. pharmatutor.org

In the context of anticancer activity, both DADS and DATS have demonstrated significant effects across various cancer cell lines, including those of the breast, colon, and prostate. pharmatutor.orgfrontiersin.org They are known to interfere with multiple stages of carcinogenesis by modulating cellular processes like proliferation, apoptosis, and cell cycle progression. xjtu.edu.cnnih.gov While both compounds can induce apoptosis, their primary mechanisms can differ. For example, DADS has been shown to cause a reduction in histone deacetylase activity, leading to histone acetylation in cancer cells, whereas DATS is noted for its potent induction of apoptosis in human prostate cancer cells. pharmatutor.org

The antioxidant properties of these compounds are also a key area of research. DADS has been shown to possess a range of antioxidant effects, including the direct reduction of reactive oxygen species (ROS). nih.gov However, the pro-oxidant and antioxidant balance can be dose-dependent, with higher concentrations of DADS sometimes leading to increased oxidative stress in certain cell lines. nih.gov Comparative studies on the nonenzymatic antioxidant activity of various organosulfur compounds have highlighted their potential to enhance lipid stability. nih.gov

Furthermore, in the context of neuropathic pain, both DADS and DATS have shown potential therapeutic effects. Studies in rat models have indicated that both compounds can lead to a significant reduction in pain, with diallyl trisulfide showing a more pronounced effect in some cases. nih.govsemanticscholar.org The underlying mechanism is thought to involve the modulation of H₂S, brain-derived neurotrophic factor (BDNF), and nuclear factor erythroid 2-related factor 2 (Nrf2) levels. nih.govsemanticscholar.org

The following tables provide a comparative summary of the in vitro biological activities and mechanistic aspects of diallyl disulfide and its analogs based on available research findings.

Table 1: Comparative Biological Activities of Diallyl Disulfide and Analogs (In Vitro)
CompoundAnticancer ActivityAntimicrobial ActivityAntioxidant ActivityOther Notable Activities
Diallyl Disulfide (DADS)Induces apoptosis and cell cycle arrest in various cancer cell lines; inhibits histone deacetylase. pharmatutor.orgfrontiersin.orgEffective against a range of bacteria, with potency generally lower than DATS. pharmatutor.orgExhibits both antioxidant and, at higher concentrations, pro-oxidant effects. nih.govShows neuroprotective effects and potential in attenuating neuropathic pain. nih.govsemanticscholar.org
Diallyl Trisulfide (DATS)Potent inducer of apoptosis, particularly in prostate cancer cells; inhibits cancer cell proliferation and metastasis. pharmatutor.orgnih.govGenerally more potent than DADS against various microbes. pharmatutor.orgContributes to cellular antioxidant defenses. nih.govDemonstrates more pronounced pain-attenuating effects in neuropathic pain models compared to DADS. nih.govsemanticscholar.org
Diallyl Sulfide (DAS)Exhibits anticancer properties, though often less potent than DADS and DATS. nih.govAntimicrobial effects are generally lower than its di- and trisulfide counterparts. pharmatutor.orgContributes to the overall antioxidant profile of garlic derivatives. nih.govInhibits cytochrome P450 2E1, suggesting a role in detoxification. nih.gov
Table 2: Comparative Mechanistic Insights of Diallyl Disulfide and Diallyl Trisulfide
MechanismDiallyl Disulfide (DADS)Diallyl Trisulfide (DATS)
Apoptosis Induction Mediated through activation of p53/p21 signaling, modulation of Bcl-2 family proteins, and activation of caspases. nih.govA potent inducer of apoptosis, often showing greater efficacy than DADS. pharmatutor.org It can also reverse the overexpression of lactate (B86563) dehydrogenase A in cancer cells. nih.gov
Cell Cycle Regulation Can induce cell cycle arrest, often at the G2/M phase, linked to histone hyperacetylation. frontiersin.orgAlso induces cell cycle arrest, contributing to its antiproliferative effects. acs.org
Modulation of Signaling Pathways Affects pathways such as PI3K/Akt and inhibits the expression of matrix metalloproteinases (MMPs). frontiersin.orgInhibits pathways like NF-κB and ERK/MAPK to block MMP activity and metastasis. nih.gov
Oxidative Stress Modulation Can reduce ROS levels at certain concentrations but may induce oxidative stress at higher doses. nih.govCan induce apoptosis through ROS accumulation in some cancer cells while reducing ROS in others. nih.gov

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Undiscovered Reactivity Modes for Disulfide and Alkene Moieties

The chemical versatility of diallyl disulfide stems from its two primary functional groups: the disulfide bond and the terminal allyl groups. Future research is poised to uncover novel reactivity modes beyond its well-documented transformations.

The disulfide bond is known to undergo thiol-disulfide exchange reactions, which is a key mechanism for its biological activity through interaction with protein thiols. uea.ac.uk It can also be oxidized to form allicin (B1665233) or react with elemental sulfur to generate diallyl polysulfides with extended sulfur chains. wikipedia.org However, the exploration of its reactivity with other electrophiles and nucleophiles, as well as its potential as a ligand in coordination chemistry, remains an area ripe for investigation. The relatively weak sulfur-sulfur bond (approximately 62 kcal/mol) compared to the carbon-sulfur bond (approximately 46 kcal/mol) suggests a propensity for selective disulfide cleavage under specific conditions, opening avenues for controlled release of allyl-sulfur fragments. wikipedia.org

The alkene functionalities offer a gateway to a vast array of organic transformations. While addition reactions are expected, the regioselectivity and stereoselectivity of these reactions on a symmetrical disulfide have not been extensively studied. Future work could explore reactions such as:

Asymmetric dihydroxylation and epoxidation: To introduce chirality and create novel, stereochemically defined derivatives.

Metathesis reactions: To synthesize longer-chain disulfides or macrocyclic structures containing the disulfide linkage.

Hydroformylation and related carbonylation reactions: To introduce new functional groups and build molecular complexity.

Understanding the interplay and potential for selective reactions between the disulfide and alkene groups will be crucial for unlocking the full synthetic potential of diallyl disulfide.

Development of Advanced Spectroscopic Probes for In Situ Mechanistic Elucidation

A deeper understanding of the reaction mechanisms of diallyl disulfide in both chemical and biological systems requires the development of sophisticated analytical tools. While techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely used for the analysis of diallyl disulfide and its metabolites, they often provide endpoint or time-point data rather than a continuous, real-time picture of the reaction dynamics. nih.govui.ac.idresearchgate.net

Future research should focus on the application and development of in situ spectroscopic probes. For instance, advanced nuclear magnetic resonance (NMR) techniques could monitor the transformation of diallyl disulfide in a reaction mixture without the need for sample workup. nih.gov Vibrational spectroscopies, such as Raman and infrared (IR), could provide real-time information on the changes in bonding and molecular structure during a reaction. These techniques could be particularly valuable for studying the kinetics and intermediates of reactions involving the disulfide bond and the terminal alkenes. rsc.orgrsc.org

Furthermore, the development of fluorescently tagged diallyl disulfide analogues could enable the visualization of its localization and transformation within living cells, providing invaluable insights into its biological mechanisms of action.

Rational Design of Derivatives for Targeted Biological Pathways based on Mechanistic Insights

Diallyl disulfide is known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.govfrontiersin.org However, its lack of specificity can be a limitation. The future of DADS in therapeutics lies in the rational design of derivatives that are targeted to specific biological pathways or cellular components.

By gaining a more profound understanding of its mechanism of action, researchers can modify the diallyl disulfide scaffold to enhance its potency and selectivity. For example, if a particular protein target is identified, derivatives could be designed to improve binding affinity and specificity. A 2015 study demonstrated this potential by synthesizing novel diallyl disulfide derivatives with β-amyloid-reducing, cholinergic, antioxidant, and metal-chelating properties for the potential treatment of Alzheimer's disease. nih.gov Another study reported the synthesis of 4-substituted benzyl (B1604629) analogues of DADS with enhanced anti-proliferative activities in human breast cancer cell lines. researchgate.net

Future strategies may involve:

Hybrid molecules: Combining the diallyl disulfide motif with other pharmacophores to create dual-action drugs.

Prodrugs: Designing derivatives that release the active diallyl disulfide or related sulfur species under specific physiological conditions, such as the tumor microenvironment.

Click chemistry: Utilizing the alkene handles for conjugation to targeting moieties like antibodies or peptides.

This targeted approach will be instrumental in translating the therapeutic promise of diallyl disulfide into clinically viable treatments.

Integration with Nanoscience for Functional Materials (e.g., mechanism of organosulfur-induced nanoparticle synthesis)

The integration of diallyl disulfide with nanoscience is an emerging field with significant potential. Diallyl disulfide has been successfully employed as a reducing and capping agent in the green synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag). rsc.orgrsc.orgnih.gov The sulfur atoms in diallyl disulfide are believed to play a crucial role in the reduction of metal ions and the stabilization of the resulting nanoparticles. rsc.orgrsc.org

A study on the synthesis of gold nanoparticles induced by diallyl disulfide revealed that the resulting nanoparticles exhibited a characteristic surface plasmon resonance and a nearly spherical ultrastructure. rsc.org Fourier-transform infrared spectroscopy (FT-IR) analysis confirmed the association of the sulfur group of DADS with the nanoparticle surface. rsc.org These diallyl disulfide-synthesized nanoparticles have shown promise as anti-proliferative agents against cancer cells. rsc.orgrsc.org

Future research in this area will likely focus on:

Elucidating the precise mechanism of nanoparticle formation, including the role of the disulfide bond and the allyl groups in the reduction and capping process.

Controlling the size and morphology of the nanoparticles by varying reaction conditions and the structure of the organosulfur precursor.

Developing novel functional materials by loading the nanoparticles with drugs or other active molecules, leveraging the unique properties of both the nanoparticle core and the diallyl disulfide surface coating. nih.gov

Exploring the catalytic applications of these nanoparticles, for example, in the degradation of environmental pollutants. nih.gov

The synergy between diallyl disulfide and nanotechnology opens up exciting possibilities for the creation of advanced materials for biomedical and environmental applications.

Chemoenzymatic Synthesis Approaches for Butenyl Disulfides

While chemical synthesis routes for diallyl disulfide exist, often from allyl halides and a sulfur source, they can sometimes lack the selectivity and sustainability of biocatalytic methods. wikipedia.orguliege.be Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, represents a promising future direction for the production of butenyl disulfides and their derivatives.

Enzymes such as lipases, oxidoreductases, and transferases could be employed for the selective modification of the diallyl disulfide scaffold. For instance, enzymes could be used to stereoselectively hydroxylate the allyl groups, creating chiral building blocks for further synthesis. While specific chemoenzymatic routes for diallyl disulfide are not yet well-established, the broader field of chemoenzymatic synthesis is rapidly advancing and offers a powerful toolkit for the synthesis of complex molecules. nih.govtaylorandfrancis.com

Future research should aim to:

Identify or engineer enzymes that can act on diallyl disulfide or its precursors.

Develop one-pot chemoenzymatic cascades for the efficient synthesis of novel derivatives.

Utilize enzymatic reactions to introduce functionalities that are difficult to achieve through traditional chemical methods.

These approaches could lead to more sustainable and efficient synthetic routes for a new generation of butenyl disulfide-based compounds.

High-Throughput Screening Methodologies for Structure-Activity Relationship Studies

To accelerate the discovery of new applications for diallyl disulfide and its analogues, high-throughput screening (HTS) methodologies will be indispensable. nih.gov HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or chemical property.

In the context of diallyl disulfide, HTS could be used to:

Screen libraries of diallyl disulfide derivatives against a panel of cancer cell lines or specific protein targets to identify lead compounds for drug development.

Investigate the structure-activity relationships (SAR) by systematically modifying the diallyl disulfide structure and correlating these changes with biological activity.

Discover novel biological targets for diallyl disulfide by screening it against large panels of enzymes or receptors.

The development of robust and miniaturized assays compatible with HTS formats will be crucial for the successful implementation of this strategy. The integration of HTS with computational modeling and artificial intelligence could further enhance the efficiency of the drug discovery process. nih.gov

Advanced Analytical Techniques for Tracking Metabolic Transformations in Biological Systems

Understanding the metabolic fate of diallyl disulfide is essential for elucidating its mechanism of action and for assessing its safety and efficacy. The metabolism of diallyl disulfide involves a complex series of reactions, including reduction to allyl mercaptan and S-methylation to form allyl methyl sulfide (B99878). nih.gov

Advanced analytical techniques are needed to track these transformations in complex biological matrices. While GC-MS has been a valuable tool, the development of more sensitive and comprehensive methods is a key area for future research. nih.gov Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can provide more detailed information on the identity and quantity of metabolites.

Furthermore, the use of stable isotope-labeled diallyl disulfide could facilitate the tracing of its metabolic pathways and the identification of previously unknown metabolites. Metabolomics approaches, which aim to comprehensively analyze the small-molecule complement of a biological system, could provide a global view of the metabolic changes induced by diallyl disulfide.

Future research in this area will provide a more complete picture of the journey of diallyl disulfide in the body, from absorption to excretion, and will be critical for its development as a therapeutic agent.

ParameterValueReference
Chemical Formula C6H10S2 wikipedia.org
Molar Mass 146.27 g·mol−1 wikipedia.org
Appearance Yellowish clear liquid wikipedia.org
Odor Intense garlic smell wikipedia.org
Density 1.01 g/cm3 wikipedia.org
Boiling Point 180 °C (356 °F; 453 K) wikipedia.org
Solubility in water Insoluble wikipedia.org

Table 1. Physicochemical Properties of 4-[(But-3-en-1-yl)disulfanyl]but-1-ene

TechniqueApplication in DADS ResearchReference
Gas Chromatography (GC) Separation and quantification of DADS and its metabolites. ui.ac.id
Mass Spectrometry (MS) Identification of DADS and its metabolites based on mass-to-charge ratio. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Structural elucidation of DADS and its derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC) Separation and analysis of DADS and its metabolites in biological samples. researchgate.netdoi.org
Fourier-Transform Infrared Spectroscopy (FT-IR) Characterization of DADS-capped nanoparticles. rsc.org

Table 2. Analytical Techniques for the Study of this compound

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
ReductionDIBAL-H in toluene, 0°C86%
Dehydrationp-TsOH, toluene, 110°C83%
Sulfinyl introductionH₂SO₄, reflux~75%*
*Estimated based on analogous procedures.

Advanced: How can competing reduction pathways (1,2- vs. 1,4-addition) be minimized during synthesis?

Methodological Answer:
Competing pathways arise from reductant and solvent choice:

  • Solvent effects : Toluene stabilizes transition states favoring 1,4-reduction, whereas THF promotes 1,2-adducts due to its coordinating properties .
  • Reducing agents : DIBAL-H provides better regioselectivity over LiAlH₄, as its bulky hydride donors disfavor sterically hindered pathways .
  • Temperature control : Low temperatures (0°C) during cerium(III)-mediated reductions suppress side reactions like over-reduction .

Advanced: What mechanistic insights govern the intramolecular Diels-Alder reaction in this compound?

Methodological Answer:
The reaction proceeds via:

In situ cyclopentadienyl formation : Dehydration of cyclopent-2-enol generates a reactive diene.

Electron-deficient dienophile : The but-3-ene chain acts as a dienophile, driven by electron-withdrawing sulfinyl groups.

Thermal activation : Heating to 110°C in toluene with p-TsOH accelerates [4+2] cycloaddition, achieving high regioselectivity due to orbital alignment and strain minimization .

Q. Critical parameters :

  • Catalyst : p-TsOH enhances protonation of the dienophile.
  • Solvent : Toluene’s non-polarity favors transition-state stabilization.

Basic: What analytical methods validate the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a methanol/sodium octanesulfonate buffer (65:35, pH 4.6) for separation, detecting impurities at 254 nm .
  • NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., cyclopentadienyl protons at δ 5.2–6.0 ppm) and disulfide connectivity .
  • Mass spectrometry : High-resolution MS (e.g., ESI+) verifies molecular ion peaks (C₈H₁₂S₂, m/z 172.06) .

Advanced: How does the sulfinyl group influence electrophilic addition reactions at the alkene?

Methodological Answer:
The sulfinyl group:

  • Activates the alkene : Electron-withdrawing effects increase electrophilicity, favoring halogenation (e.g., Br₂ in CCl₄) at the double bond .
  • Directs regioselectivity : Steric and electronic effects from the sulfinyl substituent guide anti-Markovnikov addition in polar solvents .
  • Enables asymmetric synthesis : Chiral sulfinyl groups induce enantioselectivity in catalytic hydrogenation (e.g., Rh-catalyzed hydroacylation) .

Q. Table 2: Reactivity Comparison

ReactionReagents/ConditionsMajor ProductReference
HalogenationBr₂ in CCl₄1,2-dibromide
OxidationKMnO₄ (acidic)Sulfone derivative
Catalytic hydrogenationRh(PPh₃)₃Cl, H₂Enantiomerically enriched

Advanced: How can stereochemical outcomes be controlled during cyclization?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)-configured sulfinyl groups (e.g., 4-[(R)-butane-1-sulfinyl]but-1-ene) directs facial selectivity in Diels-Alder reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring endo selectivity .
  • Temperature : Lower temperatures (–20°C) reduce epimerization risks during cyclopentadienol dehydration .

Basic: What precautions are critical when handling this compound?

Methodological Answer:

  • Air sensitivity : Store under inert gas (N₂/Ar) to prevent disulfide oxidation to sulfones .
  • Toxicity : Use fume hoods due to volatile byproducts (e.g., SO₂) during acid-catalyzed reactions .
  • Purification : Avoid silica gel chromatography for polar intermediates; use distillation or recrystallization .

Advanced: How do computational methods aid in predicting reaction pathways?

Methodological Answer:

  • DFT calculations : Model transition states for Diels-Alder reactions (e.g., Gibbs free energy barriers) to predict regioselectivity .
  • Molecular docking : Simulate sulfinyl group interactions with enzyme active sites for bioactivity studies .
  • Kinetic isotope effects : Probe rate-determining steps in reduction/dehydration sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.